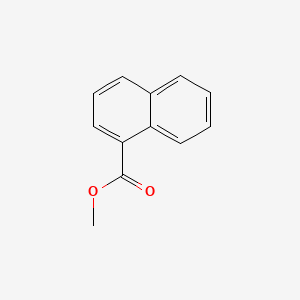

Methyl 1-naphthoate

CAS No.: 2459-24-7

Cat. No.: VC7814284

Molecular Formula: C12H10O2

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2459-24-7 |

|---|---|

| Molecular Formula | C12H10O2 |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | methyl naphthalene-1-carboxylate |

| Standard InChI | InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |

| Standard InChI Key | HMRROBKAACRWBP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC2=CC=CC=C21 |

| Canonical SMILES | COC(=O)C1=CC=CC2=CC=CC=C21 |

| Melting Point | 59.5 °C |

Introduction

Chemical Identification and Structural Properties

Methyl 1-naphthoate is formally identified as methyl naphthalene-1-carboxylate, with the systematic IUPAC name methyl 1-naphthoate. Its molecular formula is , yielding an average molecular mass of 186.21 g/mol and a monoisotopic mass of 186.06808 g/mol . The compound’s structure comprises a naphthalene backbone substituted at the 1-position with a methoxycarbonyl group (–COOCH), which confers planarity and facilitates π-π stacking interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Average Mass | 186.21 g/mol |

| Monoisotopic Mass | 186.06808 g/mol |

| PSA (Polar Surface Area) | 26.30 Ų |

| LogP (Octanol-Water) | 2.93 |

The compound’s planar aromatic system and ester functional group contribute to its moderate hydrophobicity (LogP = 2.93), making it soluble in organic solvents like acetone and ethyl acetate while sparingly soluble in water .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl 1-naphthoate is typically synthesized via acid-catalyzed esterification of 1-naphthoic acid with methanol. A representative procedure involves refluxing equimolar quantities of 1-naphthoic acid and methanol in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds via nucleophilic acyl substitution, with the acid catalyst protonating the carbonyl oxygen to enhance electrophilicity.

Reaction Scheme:

After refluxing for 6–8 hours, the mixture is neutralized, and the product is isolated via solvent extraction followed by vacuum distillation. Yields typically exceed 80% under optimized conditions .

Industrial-Scale Production

Industrial methods employ continuous-flow reactors to enhance efficiency. For example, a fixed-bed reactor loaded with solid acid catalysts (e.g., sulfonated polystyrene resins) enables continuous esterification at elevated pressures (5–10 bar) and temperatures (120–150°C) . This approach minimizes side reactions and improves throughput, achieving >90% conversion rates .

Physicochemical Characteristics

Thermal Stability

Methyl 1-naphthoate exhibits a boiling point of 169°C at 20 mmHg and a flash point of 146°C . Its thermal degradation begins above 250°C, producing naphthalene and carbon dioxide as primary decomposition products.

Spectroscopic Properties

-

IR Spectroscopy: Strong absorption bands at 1720 cm (C=O stretch) and 1270 cm (C–O ester stretch) .

-

NMR: NMR (CDCl) signals include δ 8.2–7.5 ppm (aromatic protons) and δ 3.9 ppm (singlet, –OCH) .

Applications in Coordination Chemistry and Materials Science

Ligand in Metal Complexes

Methyl 1-naphthoate acts as a monodentate ligand, coordinating to transition metals through the ester carbonyl oxygen. For instance, its complexes with Cu(II) and Au(I) demonstrate catalytic activity in cross-coupling reactions .

Table 2: Representative Metal Complexes

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Monodentate | Oxidation Catalysis |

| Au(I) | Bridging Ligand | Alkyne Hydration Catalysis |

Monomer in Polymer Synthesis

Incorporating methyl 1-naphthoate into polymer backbones enhances thermal stability. For example, copolymerization with styrene yields materials with glass transition temperatures () exceeding 120°C, compared to 100°C for pure polystyrene .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume